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Executive Summary

TRVO045 is an orally available, selective sphingosine-1-phosphate receptor subtype 1 (S1P1R)
modulator in development by Trevena, Inc. as a potential first-in-class, non-opioid analgesic for
the treatment of neuropathic pain. Preclinical and early clinical data suggest a novel
mechanism of action that differentiates it from other S1P receptor modulators. By acting as a
sustained agonist at the S1P1 receptor in the central nervous system (CNS) without causing
receptor desensitization or downregulation, TRV045 has demonstrated analgesic effects in
models of neuropathic pain.[1] Phase 1 studies have established a favorable safety and
tolerability profile, notably absent of the lymphopenia commonly associated with other drugs in
this class.[2] This guide provides a comprehensive overview of the core science, mechanism,
and current data for TRV045.

Introduction to S1P1R and Neuropathic Pain

Neuropathic pain is a chronic condition resulting from damage or disease affecting the
somatosensory nervous system. It represents a significant unmet medical need, as current
therapies, including opioids and gabapentinoids, are often associated with limited efficacy and
significant side effects. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as
a key player in CNS disorders. S1P is a bioactive lipid that signals through five G-protein
coupled receptors (S1PRs 1-5).[3]
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Emerging evidence implicates elevated S1P levels and S1P1R activation on astrocytes in the
spinal cord as a critical driver of neuropathic pain.[4][5] Nerve injury leads to increased S1P,
which activates S1P1R on astrocytes, promoting neuroinflammatory processes that contribute
to central sensitization and pain maintenance.[6][7][8] Therefore, modulating this pathway
presents a promising non-opioid therapeutic strategy.

Mechanism of Action of TRV045

TRVO045 is a highly selective S1P1 receptor modulator designed for CNS penetration.[3][9] Its
proposed analgesic mechanism centers on its unique interaction with the S1P1 receptor, which
differs fundamentally from other S1P modulators like fingolimod.

Sustained Agonism without Receptor Desensitization

Preclinical research indicates that TRV045 acts as a sustained agonist at the S1P1 receptor.[9]
Unlike fingolimod, which leads to initial receptor agonism followed by receptor internalization,
functional desensitization, and protein reduction, TRV045 does not appear to cause these
adaptive changes.[9][10] This sustained agonism is believed to be the underlying mechanism
for its durable analgesic effects.[9] Studies in mice have shown that even after 14 days of
repeated dosing, TRV045 did not cause S1P1R functional desensitization or protein reduction
in key CNS pain processing centers, such as the spinal cord and periaqueductal gray.[1][9] In
contrast, fingolimod treatment resulted in significant receptor desensitization and an
approximate 30% reduction in S1P1R protein.[9][10]

Modulation of Astrocyte-Mediated Neuroinflammation

The primary cellular target for TRV045's analgesic effect in the CNS is believed to be the
astrocyte.[8] In response to nerve injury, S1IP1R activation on astrocytes can trigger the release
of pro-inflammatory cytokines, driving a neuroinflammatory state that sensitizes neurons and
perpetuates pain.[5][6] While the precise downstream signaling of TRV045's agonism is still
under investigation, preclinical studies with other S1P1R modulators suggest that inhibiting this
pro-inflammatory signaling can rebalance cytokine profiles, potentially by enhancing the
expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), to attenuate neuropathic
pain.[4][6] Trevena has also conducted nonclinical studies showing TRV045 has an anti-
inflammatory effect on astrocytes, dampening the inflammatory response of these cells.
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Caption: Differentiated mechanism of TRV045 vs. Fingolimod at the S1P1 receptor.

Preclinical Evidence

TRVO045 has demonstrated significant efficacy and a favorable safety profile in multiple
nonclinical models of neuropathic pain.

Efficacy in Neuropathic Pain Models

TRVO045 has been evaluated in validated rodent models of diabetic peripheral neuropathy
(DPN) and chemotherapy-induced peripheral neuropathy (CIPN). In these studies, orally
administered TRV045 reversed thermal hyperalgesia and reduced mechanical and cold
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stimulus-evoked nociception in a dose-related manner.[3][9][11] These analgesic effects were
observed after both acute and repeated daily dosing for 7 days.[9]

Preclinical Safety Profile

A key differentiating feature of TRV045 is its safety profile. In nonclinical studies, TRV045 did
not cause lymphopenia (a reduction in circulating lymphocytes), a characteristic side effect of
systemically acting S1P receptor modulators like fingolimod.[3][12] Furthermore, at or above
pharmacologically active doses, TRV045 produced no changes in blood pressure, heart rate, or

respiratory function.[3][11]

Preclinical Study Model Key Finding Citation
) ) Diabetic Peripheral Reversed thermal
Neuropathic Pain ) [2][3][11]
Neuropathy hyperalgesia.
Chemotherapy- Reduced mechanical
Neuropathic Pain Induced Peripheral and cold stimulus- [B][9][11]
Neuropathy (CIPN) evoked nociception.
TRV045 (repeated
dosing) did not cause
Receptor Occupancy Mouse CNS Tissue S1P1R [9][10]
desensitization or
protein reduction.
Not associated with
lymphopenia, changes
Safety Pharmacology Rodent Models in blood pressure, [B1[11][12]
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Epilepsy Threshold Test time to first myoclonic [9]
(Mouse) twitch (31.6s vs 26.0s
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Clinical Development and Data

TRV045 has completed a three-part Phase 1 study and two proof-of-concept (POC) studies in
healthy volunteers.

Phase 1 Program

A randomized, double-blind, placebo-controlled Phase 1 study evaluated the safety, tolerability,
and pharmacokinetics (PK) of TRV045 in healthy volunteers.[2] The program consisted of a
Single Ascending Dose (SAD) phase, a food-effect phase, and a Multiple Ascending Dose
(MAD) phase.[2] The results demonstrated a favorable tolerability profile and a PK profile
supportive of once-daily dosing.[2]

Proof-of-Concept (POC) Studies

Two POC studies were conducted to evaluate CNS target engagement and pharmacodynamic
effects.

o Target Engagement (Pain Model) Study: This study used a validated capsaicin-induced
model of neuropathic pain. TRV045 demonstrated a statistically significant, dose-dependent
analgesic effect, reducing mechanical allodynia at doses of 150mg and 300mg compared to
placebo.[3]

e Transcranial Magnetic Stimulation (TMS) Study: This study assessed the pharmacodynamic
effects of TRV045 on cortical excitability. The results provided statistically significant
evidence of CNS activity as measured by EEG power spectral analysis, confirming that
TRVO045 penetrates the CNS and engages its target.[11][13]

Clinical Safety and Tolerability

Across all clinical studies to date, TRV045 has been well tolerated.[2]
» No serious adverse events (SAES) or drug-related discontinuations have been reported.[11]

e There have been no reports of clinically significant lymphopenia, bradycardia, or changes in
blood pressure or ECG intervals.[2]
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e The most common adverse events reported were mild and included headache, somnolence,

dizziness, and fatigue.[2]

Clinical ] L L
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Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Model

This preclinical model is designed to mimic the neuropathy experienced by patients undergoing

chemotherapy.[14]
e Species/Strain: C57BL/6J mice are commonly used.[14]

 Induction: Neuropathy is induced by intermittent intraperitoneal (i.p.) or intravenous (i.v.)
injections of a chemotherapeutic agent, such as paclitaxel. A typical regimen involves doses
of 2-8 mg/kg administered every other day for several doses to mimic a cycle of
chemotherapy.[15]

e Assessment: Following induction, pain-like behaviors are assessed.

o Mechanical Allodynia: Paw withdrawal thresholds are measured in response to stimulation

with calibrated von Frey filaments.[14]

o Cold Allodynia: The response to a drop of acetone applied to the plantar surface of the

paw is measured (e.g., duration of licking/biting).[14][15]
o Thermal Hyperalgesia: Latency to withdraw from a radiant heat source is measured.

e TRVO045 Administration: TRV045 or vehicle is administered orally, and behavioral
assessments are performed at specified time points post-dosing.[9]

Human Capsaicin-Induced Pain Model

This is a validated translational model used to induce a state of hyperalgesia and allodynia in
healthy volunteers to test the efficacy of analgesic compounds.[16][17][18]

e Subject Population: Healthy adult volunteers.

 Induction: A precise amount of capsaicin (e.g., 100-250 micrograms) is injected intradermally
into a specified area, typically the volar forearm.[16] This induces a localized burning
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sensation (primary hyperalgesia) and a surrounding area of increased sensitivity to
mechanical stimuli (secondary hyperalgesia or allodynia).

o Assessment of Mechanical Allodynia: The area of secondary hyperalgesia is "mapped" by
applying von Frey filaments of a specific force to the skin, moving from outside the sensitized
area inwards until the subject reports a change in sensation to pain or sharpness. The area
is traced and calculated.[3][11]

e Study Design (TRV045 POC): The study employed a randomized, double-blind, placebo-
controlled, four-way crossover design. Each subject received single doses of TRV045
(50mg, 150mg, 300mg) and placebo on four separate occasions. Allodynia was assessed
over 10 hours following the dose.[3][11]
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 To cite this document: BenchChem. [TRV045: A Novel, Non-Opioid Analgesic Candidate
Targeting the S1P1 Receptor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572528#trv045-as-a-potential-non-opioid-
analgesic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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